molecular formula C10H14N2O B11945658 Urea, N-(3,4-dimethylphenyl)-N'-methyl- CAS No. 54999-33-6

Urea, N-(3,4-dimethylphenyl)-N'-methyl-

Cat. No.: B11945658
CAS No.: 54999-33-6
M. Wt: 178.23 g/mol
InChI Key: SEWYZAWYFWTSLS-UHFFFAOYSA-N
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Description

Urea, N-(3,4-dimethylphenyl)-N’-methyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group attached to a 3,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3,4-dimethylphenyl)-N’-methyl- typically involves the reaction of 3,4-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,4-dimethylaniline} + \text{methyl isocyanate} \rightarrow \text{Urea, N-(3,4-dimethylphenyl)-N’-methyl-} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Urea, N-(3,4-dimethylphenyl)-N’-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Urea, N-(3,4-dimethylphenyl)-N’-methyl- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or antimicrobial activity, making it a candidate for drug development.

Medicine: In the field of medicine, Urea, N-(3,4-dimethylphenyl)-N’-methyl- is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also find use in the formulation of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of Urea, N-(3,4-dimethylphenyl)-N’-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Urea, N-(3,4-dimethylphenyl)-N’-ethyl-
  • Urea, N-(3,4-dimethylphenyl)-N’-propyl-
  • Urea, N-(3,4-dimethylphenyl)-N’-butyl-

Comparison: Compared to its similar compounds, Urea, N-(3,4-dimethylphenyl)-N’-methyl- may exhibit unique properties due to the presence of the methyl group. This can influence its reactivity, biological activity, and overall stability. The differences in the alkyl groups attached to the urea functional group can lead to variations in the compound’s behavior and applications.

Properties

CAS No.

54999-33-6

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-methylurea

InChI

InChI=1S/C10H14N2O/c1-7-4-5-9(6-8(7)2)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13)

InChI Key

SEWYZAWYFWTSLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC)C

Origin of Product

United States

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